molecular formula C19H15ClN2O4S B2693075 Methyl 4-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate CAS No. 1396870-24-8

Methyl 4-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate

Cat. No. B2693075
CAS RN: 1396870-24-8
M. Wt: 402.85
InChI Key: JVSSUTJKCAESOF-UHFFFAOYSA-N
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Description

Methyl 4-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. CB-839 has shown promising results in preclinical studies as an anticancer agent, particularly in combination with other therapies.

Scientific Research Applications

Synthesis and Biological Activity

This compound and its derivatives are frequently synthesized for their potential biological activities. For instance, azetidine and thiazole derivatives are explored for their antimicrobial and anti-inflammatory properties. Research indicates that compounds similar to Methyl 4-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate have been synthesized and evaluated for antifungal and antibacterial activities, showcasing effectiveness against various strains such as Aspergillus niger, Bacillus subtilis, and Escherichia coli (Shukla & Srivastava, 2008; Kalsi et al., 1990). Furthermore, the synthesis of new tetrazole and azetidinone compounds with antibacterial effects has been reported, highlighting the versatility of these molecules in drug discovery (Mays Neamah M & Ibtissam K Jassim, 2022).

Pharmacological Evaluation

Compounds with a similar structure have been evaluated for their pharmacological activities, including anti-inflammatory and analgesic effects. These studies provide insights into the potential therapeutic applications of such molecules (Mistry & Desai, 2006; Tozkoparan et al., 1999). Additionally, the antimicrobial and anti-inflammatory activities of new tetrazole and azetidinone compounds have been synthesized using 4-((4-chlorobenzoyl)oxy) benzoic acid, further emphasizing the chemical's significance in medicinal chemistry (Mays Neamah M & Ibtissam K Jassim, 2022).

Material Science Applications

Beyond biological activities, derivatives of this compound are also explored for their properties in material science. For example, the synthesis and photoluminescent properties of new mesogens containing 1,3,4-oxadiazole fluorophores have been studied, indicating potential applications in the development of new photoluminescent materials (Han et al., 2010).

properties

IUPAC Name

methyl 4-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4S/c1-25-18(24)12-7-5-11(6-8-12)17(23)22-9-13(10-22)26-19-21-16-14(20)3-2-4-15(16)27-19/h2-8,13H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSSUTJKCAESOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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